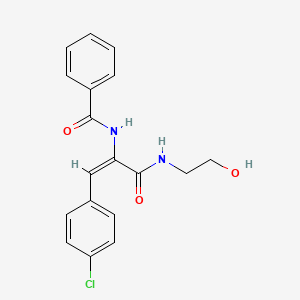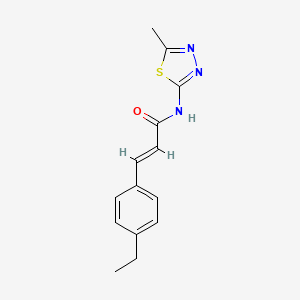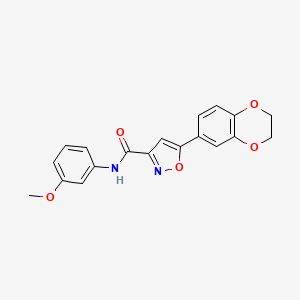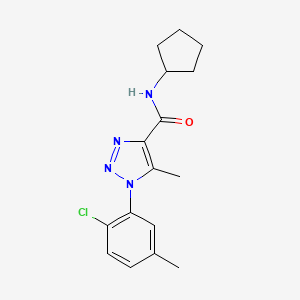
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide, or CPHE, is a small molecule that has been studied for its potential applications in scientific research. CPHE has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Mécanisme D'action
The exact mechanism of action of CPHE is still not fully understood. However, it is believed that CPHE has antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects. Additionally, CPHE has been found to inhibit the activity of certain enzymes involved in the metabolism of glucose, which may explain its potential use in the treatment of diabetes and obesity.
Biochemical and Physiological Effects
CPHE has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes involved in the metabolism of glucose. Additionally, CPHE has been found to have neuroprotective effects, which may explain its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. CPHE has also been found to have anti-cancer properties, which may explain its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPHE in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be produced in high yields. Additionally, CPHE has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are also some limitations to its use in laboratory experiments. CPHE is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, CPHE is a small molecule, and its effects may not be as pronounced as those of larger molecules.
Orientations Futures
The potential applications of CPHE in scientific research are vast. Further research is needed to better understand its exact mechanism of action, as well as its potential therapeutic effects. Additionally, further research is needed to explore the potential use of CPHE in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to explore the potential use of CPHE as an anti-cancer agent. Finally, further research is needed to explore the potential use of CPHE in the treatment of diabetes and obesity.
Méthodes De Synthèse
CPHE can be synthesized in a few different ways. One method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethyl-2-phenylacetamide in the presence of sodium hydroxide, followed by a reaction with ethyl chloroformate. This method yields CPHE in a high yield of approximately 95%. Another method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyethyl-2-phenylacetamide in the presence of a base such as sodium hydroxide, followed by a reaction with ethyl chloroformate and a catalytic amount of palladium (II) acetate. This method yields CPHE in a moderate yield of approximately 75%.
Applications De Recherche Scientifique
CPHE has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress and inflammation on the body, as well as its potential use as an anti-cancer agent. CPHE has also been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, CPHE has been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-8-6-13(7-9-15)12-16(18(24)20-10-11-22)21-17(23)14-4-2-1-3-5-14/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNMBHPSTXSGX-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)

![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)

![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)